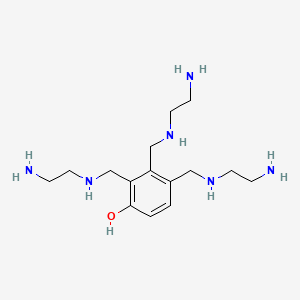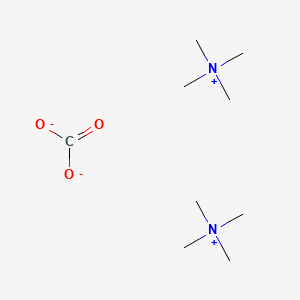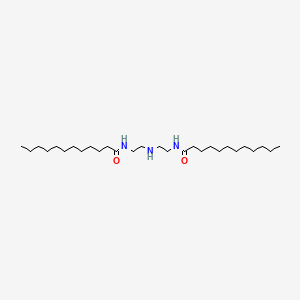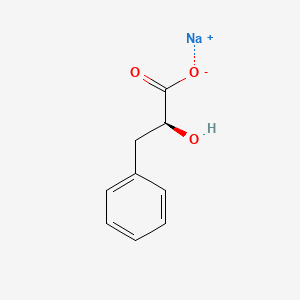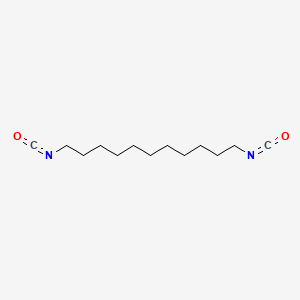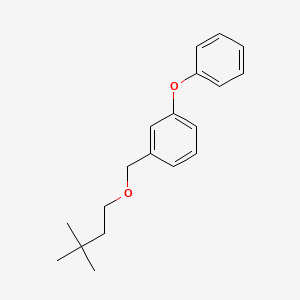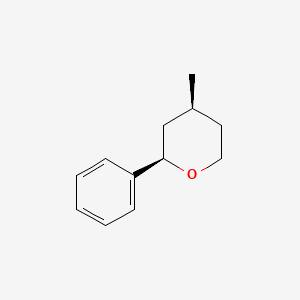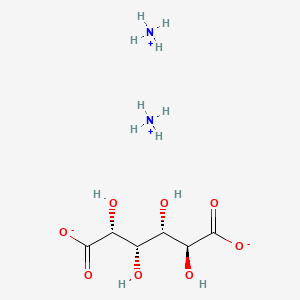
Diammonium D-glucarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium D-glucarate is a chemical compound with the molecular formula C₆H₁₆N₂O₈. It is the diammonium salt of D-glucaric acid, a naturally occurring substance found in various fruits and vegetables.
Vorbereitungsmethoden
Diammonium D-glucarate can be synthesized through the reaction of D-glucaric acid with ammonia. One common method involves the acidification of monopotassium glucarate to produce glucaric acid, which is then reacted with a diamine to form the this compound salt . Industrial production methods may involve the use of methanolic hydrochloric acid to produce a mixture of methyl D-glucarate esters and glucaro-lactones, which are then converted to this compound .
Analyse Chemischer Reaktionen
Diammonium D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanolic hydrochloric acid and acetyl chloride. The major products formed from these reactions include methyl D-glucarate esters and glucaro-lactones . The compound’s reactivity is influenced by the presence of the ammonium groups, which can participate in hydrogen bonding and other interactions.
Wissenschaftliche Forschungsanwendungen
Diammonium D-glucarate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of sustainable materials, such as hydrogels and polymers . In biology and medicine, it has been studied for its potential to reduce cholesterol levels and suppress tumor development . Additionally, it is used in the food industry as a food additive and in the pharmaceutical industry as a therapeutic agent .
Wirkmechanismus
The mechanism of action of diammonium D-glucarate involves its conversion to D-glucaric acid in the body. D-glucaric acid is a physiologic end-product of the D-glucuronic acid pathway in mammals and has been shown to bind to positively charged histones in necrotic tissues . This binding helps localize the compound in areas of tissue damage, making it useful for molecular imaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Diammonium D-glucarate can be compared to other similar compounds, such as calcium D-glucarate, diindolylmethane (DIM), indole-3-carbinol (I3C), and sulforaphane. These compounds share some similar properties, such as their ability to impact estrogen metabolism and promote beneficial metabolic pathways . this compound is unique in its specific applications in molecular imaging and its potential for reducing cholesterol and suppressing tumor development .
Similar Compounds::- Calcium D-glucarate
- Diindolylmethane (DIM)
- Indole-3-carbinol (I3C)
- Sulforaphane
Eigenschaften
CAS-Nummer |
84864-59-5 |
|---|---|
Molekularformel |
C6H16N2O8 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
diazanium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3/t1-,2-,3-,4+;;/m0../s1 |
InChI-Schlüssel |
LZWIOJIGSVGZID-SDFKWCIISA-N |
Isomerische SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[NH4+].[NH4+] |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
